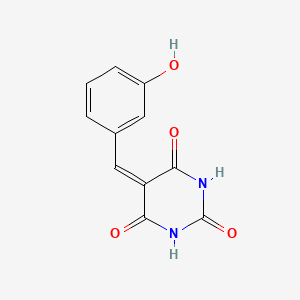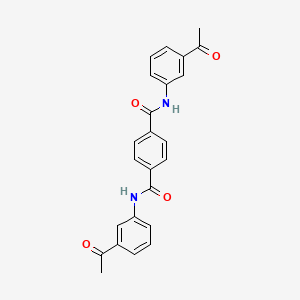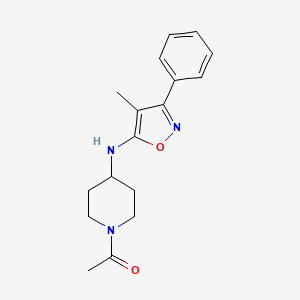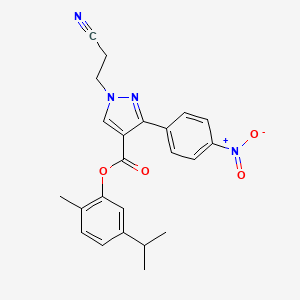
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-(4-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPTH belongs to the class of pyrazole compounds and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of CPTH involves its inhibition of HDACs, which leads to an increase in histone acetylation. This, in turn, leads to changes in gene expression that can result in cell cycle arrest and apoptosis. CPTH has also been found to inhibit the activity of other enzymes, including DNA methyltransferases and protein kinases, which may contribute to its biological effects.
Biochemical and Physiological Effects
CPTH has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibition of HDACs, CPTH has been found to inhibit the activity of several other enzymes, including DNA methyltransferases and protein kinases. CPTH has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPTH in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the role of HDACs in various biological processes and diseases. However, one limitation of using CPTH is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on CPTH. One area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential role in epigenetic regulation and the treatment of epigenetic disorders. Further research is also needed to fully understand the mechanism of action of CPTH and its potential side effects.
Synthesis Methods
CPTH can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and 2-thiophenecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure CPTH.
Scientific Research Applications
CPTH has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of histone deacetylases (HDACs), which are enzymes that play a key role in epigenetic regulation. CPTH has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSJAFRPNCQMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[2-(4-morpholinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B5025309.png)

![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B5025314.png)
![1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5025316.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5025321.png)



![3-(2-thienyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5025366.png)
![2-[(2-bromo-4,5-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5025370.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)
![3-(4-methoxyphenyl)-4-(3-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5025376.png)
